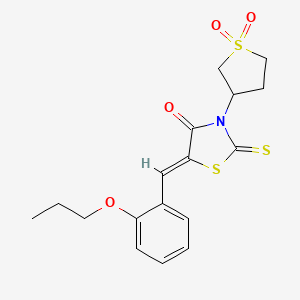![molecular formula C21H20O7 B11126701 1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one](/img/structure/B11126701.png)
1-({3-[(3,4,5-Trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzoyl chloride . These intermediates are then subjected to various reaction conditions, including esterification and cyclization, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as tubulin or histone deacetylases, leading to anti-cancer effects . The compound’s trimethoxybenzoyl group is known to enhance its binding affinity to these targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
1-{[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}PROPAN-2-ONE is unique due to its combination of a benzofuran ring and a trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with specific molecular targets more effectively than similar compounds .
Properties
Molecular Formula |
C21H20O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxy]propan-2-one |
InChI |
InChI=1S/C21H20O7/c1-12(22)10-27-14-5-6-17-15(9-14)16(11-28-17)20(23)13-7-18(24-2)21(26-4)19(8-13)25-3/h5-9,11H,10H2,1-4H3 |
InChI Key |
HSCBATJPVCRKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126624.png)
![N-(3,5-dimethoxyphenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11126626.png)
![4-chloro-N-[2-{[(2-fluorophenoxy)acetyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B11126633.png)

![7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126636.png)
![3-allyl-5-((Z)-1-{2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11126637.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126643.png)
![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11126644.png)
![2-(4-Ethoxy-3-methylbenzenesulfonamido)-N-[(pyridin-2-YL)methyl]propanamide](/img/structure/B11126654.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126670.png)
![(5Z)-5-(4-methylbenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126674.png)
![Methyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B11126675.png)
![[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11126676.png)
